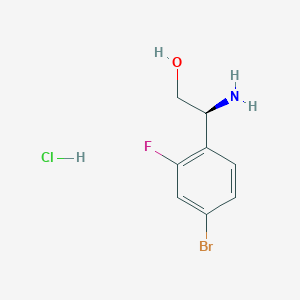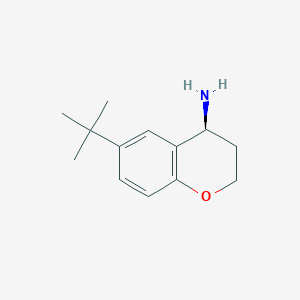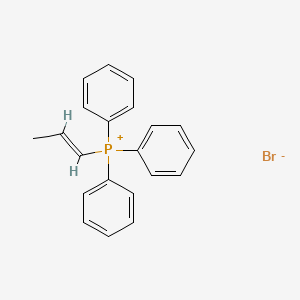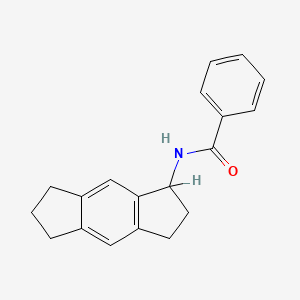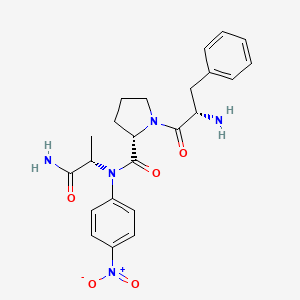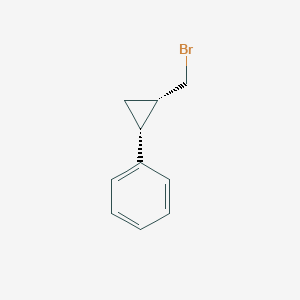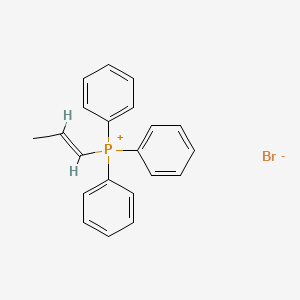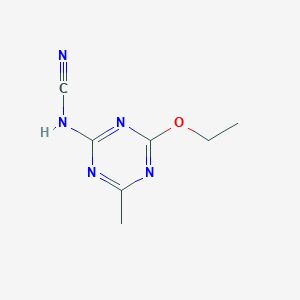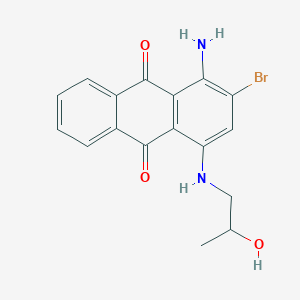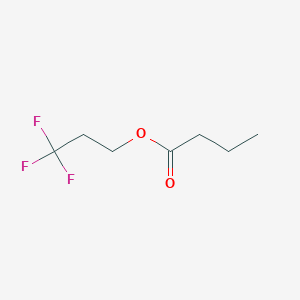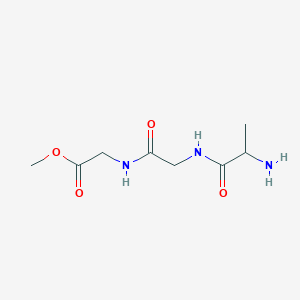
Isodomoic acid F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isodomoic acid F is a naturally occurring excitatory amino acid. It is one of the isomers of domoic acid, which is a potent neurotoxin produced by certain species of marine diatoms, particularly those belonging to the genus Pseudo-nitzschia. This compound, along with other isomers, has been identified in small amounts in both plankton cells and shellfish tissue .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isodomoic acid F involves the cyclization of a linear precursor. This process can be achieved using a biosynthetic cyclase enzyme, such as DabC, which cyclizes the linear precursor of isodomoic acid A to produce various isodomoic acid analogues . The chemical synthesis of domoic acid and its derivatives requires considerable effort to establish a pyrrolidine ring containing three contiguous stereocenters .
Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing the biosynthetic pathways and improving yields through bioconversion systems .
化学反応の分析
Types of Reactions: Isodomoic acid F undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Isodomoic acid F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used to study the structural and functional properties of excitatory amino acids.
Biology: Researchers investigate its role in marine ecosystems and its impact on marine life.
作用機序
Isodomoic acid F exerts its effects by acting as an agonist of ionotropic glutamate receptors in the central nervous system. It binds to these receptors, leading to an influx of calcium ions and subsequent neuronal excitotoxicity. This mechanism is similar to that of domoic acid, which is known to cause amnesic shellfish poisoning in humans .
類似化合物との比較
- Isodomoic acid A
- Isodomoic acid B
- Isodomoic acid C
- Isodomoic acid D
- Isodomoic acid E
- Isodomoic acid G
- Isodomoic acid H
These isomers are also found in marine environments and have varying degrees of neurotoxicity and biological activity .
特性
CAS番号 |
133005-87-5 |
|---|---|
分子式 |
C15H21NO6 |
分子量 |
311.33 g/mol |
IUPAC名 |
(2S,3S,4S)-4-[(2E,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4+/t9-,10+,11-,13+/m1/s1 |
InChIキー |
VZFRNCSOCOPNDB-LNVQSPMDSA-N |
異性体SMILES |
C[C@H](/C=C\C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |
正規SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


